6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one
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Overview
Description
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine undergoes substitution with an organolithium reagent . The reaction conditions often include low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for pyrimidine derivatives, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Substitution Reactions: These can involve the replacement of the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, N-methylpiperazine, and other nucleophiles are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Agrochemicals: This compound is explored for its potential as a fungicide and herbicide due to its biological activity.
Biological Research: It serves as a tool for studying the biochemical pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, disrupting normal biological processes . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and agrochemical research.
Properties
Molecular Formula |
C5H3ClF2N2O |
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Molecular Weight |
180.54 g/mol |
IUPAC Name |
6-chloro-3-(difluoromethyl)pyrimidin-4-one |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-4(11)10(2-9-3)5(7)8/h1-2,5H |
InChI Key |
IVTVNSBRWSSOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN(C1=O)C(F)F)Cl |
Origin of Product |
United States |
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